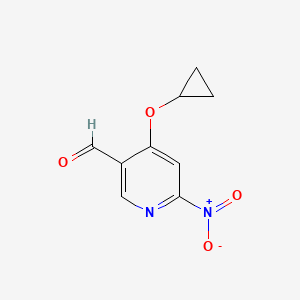
4-Cyclopropoxy-6-nitronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-nitronicotinaldehyde is a chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol It is characterized by the presence of a cyclopropoxy group and a nitro group attached to a nicotinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and bases, as well as specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-6-nitronicotinaldehyde may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-nitronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the cyclopropoxy group under basic conditions.
Major Products Formed
Oxidation: 4-Cyclopropoxy-6-nitronicotinic acid.
Reduction: 4-Cyclopropoxy-6-aminonicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-6-nitronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-nitronicotinaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitronicotinaldehyde
- 4-Cyclopropoxy-2-nitrobenzaldehyde
- 4-Cyclopropoxy-6-aminonicotinaldehyde
Uniqueness
4-Cyclopropoxy-6-nitronicotinaldehyde is unique due to the presence of both the cyclopropoxy and nitro groups on the nicotinaldehyde backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-nitropyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O4/c12-5-6-4-10-9(11(13)14)3-8(6)15-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
AFFSUOJMFVVVQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


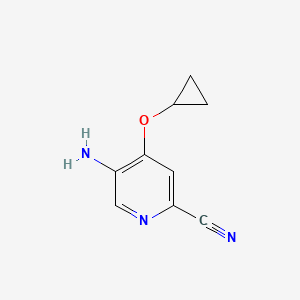
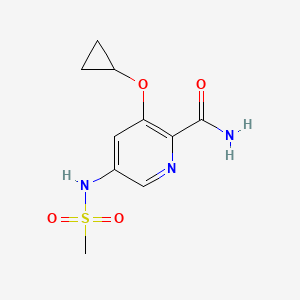
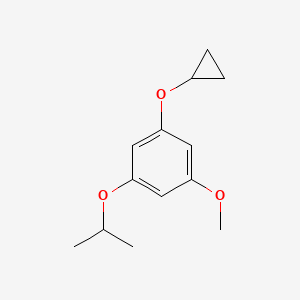
![ethyl (3E)-3-(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)butanoate](/img/structure/B14812093.png)
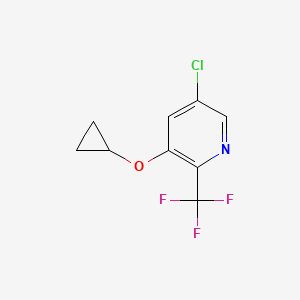
![Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B14812110.png)

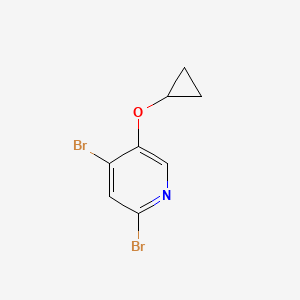
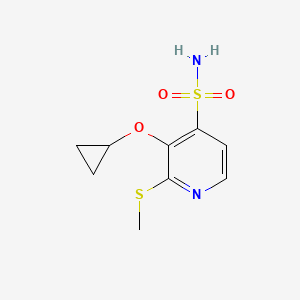
![2-amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide](/img/structure/B14812125.png)
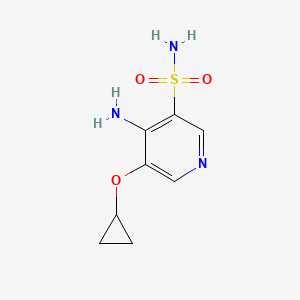
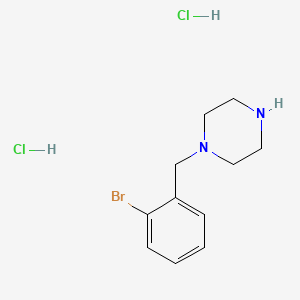
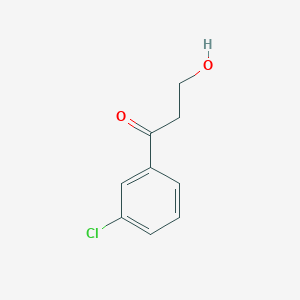
![tert-butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate](/img/structure/B14812139.png)
